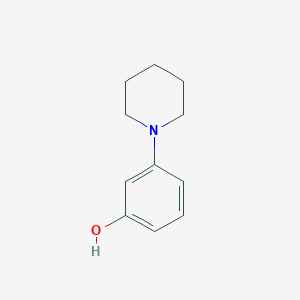

3-(Piperidin-1-yl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23894. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLRDTBLEOQPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282027 | |

| Record name | 3-(piperidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27292-50-8 | |

| Record name | 27292-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(piperidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Piperidin-1-yl)phenol: Core Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-1-yl)phenol is a synthetic organic compound featuring a phenol ring substituted with a piperidine group. This molecule holds potential interest in medicinal chemistry due to the prevalence of both the phenol and piperidine moieties in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties and characteristics of this compound, including its physicochemical properties, spectral data, and a summary of its known and potential pharmacological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, with the chemical formula C₁₁H₁₅NO, is a tertiary amine and a phenolic compound.[1] Its structure consists of a piperidine ring directly attached to a phenol ring at the meta-position. The presence of both a basic piperidine nitrogen and an acidic phenolic hydroxyl group suggests that the compound can exhibit amphiprotic properties.

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

| Property | This compound | This compound Hydrobromide | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆BrNO | [1][2] |

| Molecular Weight | 177.24 g/mol | 258.15 g/mol | [3] |

| Appearance | - | Off-white to light yellow powder | [4] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Solubility | Not available | Not available | |

| pKa | Not available | Not available | |

| Predicted logP (XlogP) | 2.6 | - | [1] |

Spectral Data

Detailed experimental spectral data for this compound is limited in publicly accessible literature. However, based on the known spectral characteristics of its constituent functional groups (phenol and piperidine), the following spectral properties can be anticipated.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenol ring and the aliphatic protons of the piperidine ring. The chemical shifts of the aromatic protons would be influenced by the hydroxyl and piperidinyl substituents. |

| ¹³C NMR | Resonances for the carbon atoms of both the phenyl and piperidinyl rings. The carbon attached to the hydroxyl group and the carbons of the piperidine ring adjacent to the nitrogen would exhibit characteristic chemical shifts. |

| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for both aromatic and aliphatic C-H bonds would be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-N stretching of the tertiary amine would be visible in the 1000-1200 cm⁻¹ range. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 177. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of fragments from the phenol ring. Predicted collision cross-section (CCS) values for various adducts have been calculated.[1] |

Synthesis

A synthetic method for a related compound, 3-(1-piperidinylmethyl)phenol, starts from m-nitrobenzaldehyde, which undergoes reduction, sulfonation, N-alkylation with piperidine, reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to yield the final product. [This information is from a patent for a related but different molecule and should be considered as a potential, but not direct, synthetic route for this compound].

The synthesis of 3-arylpiperidines has also been described via a route starting from (3-methoxyphenyl)acetonitrile, involving several steps to construct the piperidine ring.[5]

Below is a conceptual workflow for a potential synthesis of this compound.

Figure 1: Conceptual workflow for the synthesis of this compound.

Pharmacological Profile and Biological Activity

The specific pharmacological profile of this compound is not well-documented in publicly available literature. However, the piperidine and phenol moieties are common pharmacophores found in numerous centrally active agents.

Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system (CNS).[4] Some piperine amides, which contain a piperidine ring, have shown affinity for the GABAA receptor.[4] Phenolic compounds are also known to modulate the activity of GABAA receptors.[6][7] Given these precedents, it is plausible that this compound could interact with CNS targets, potentially including the GABAA receptor.

The structural similarity to analogs of mazapertine, an antipsychotic agent with affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors, suggests that this compound could be investigated for activity at these or related receptors.[8]

A logical workflow for the preliminary biological evaluation of this compound is outlined below.

Figure 2: Logical workflow for the biological evaluation of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and biological testing of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to adapt existing methodologies for similar molecules.

General Protocol for Receptor Binding Assay:

A hypothetical radioligand binding assay to investigate the affinity of this compound for a specific receptor (e.g., the GABAA receptor benzodiazepine site) would typically involve the following steps:

-

Preparation of Cell Membranes: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine site), and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 2. 2abiotech.net [2abiotech.net]

- 3. 4-(3-Hydroxyphenyl)piperidine | C11H15NO | CID 10583453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae [frontiersin.org]

- 7. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mazapertine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-(Piperidin-1-yl)phenol (CAS: 27292-50-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Piperidin-1-yl)phenol, a heterocyclic organic compound with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical properties, synthesis, spectral characteristics, and known biological activities, presenting it in a structured format for easy reference and comparison.

Chemical and Physical Properties

This compound, with the CAS number 27292-50-8, is a substituted phenol derivative. Its core structure consists of a phenol ring substituted with a piperidine group at the meta-position. The physicochemical properties of this compound are summarized in the table below, based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | PubChem |

| Molecular Weight | 177.24 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 27292-50-8 | PubChem |

| Predicted XLogP3-AA | 2.3 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

| Predicted Topological Polar Surface Area | 23.5 Ų | PubChem |

| Predicted Heavy Atom Count | 13 | PubChem |

| Predicted Complexity | 154 | PubChem |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

The following diagram illustrates a logical workflow for a potential synthesis route, adapted from known chemical transformations.

"3-(Piperidin-1-yl)phenol" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-(Piperidin-1-yl)phenol, a compound of interest in various research and development domains.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below, offering a clear and concise reference for key molecular attributes.

| Property | Value | Source |

| Molecular Formula | C11H15NO | [1] |

| Monoisotopic Mass | 177.11537 Da | [1] |

| SMILES | C1CCN(CC1)C2=CC(=CC=C2)O | [1] |

| InChI | InChI=1S/C11H15NO/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2 | [1] |

| InChIKey | YNLRDTBLEOQPQL-UHFFFAOYSA-N | [1] |

| CAS Number | 27292-50-8 | [2] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization, generated using the Graphviz DOT language, illustrates the connectivity of the atoms, highlighting the phenol and piperidine functional groups.

References

"3-(Piperidin-1-yl)phenol" solubility in different solvents

An In-depth Technical Guide to the Solubility of 3-(Piperidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a bifunctional organic molecule that possesses the structural features of both a phenol and a piperidine ring system. The phenolic hydroxyl group can act as a hydrogen bond donor and imparts weak acidity, while the tertiary amine of the piperidine ring is basic and can act as a hydrogen bond acceptor. This combination of functionalities suggests a versatile solubility profile, a critical parameter in drug discovery and development for absorption, distribution, metabolism, and excretion (ADME) properties, as well as for formulation and synthesis. Understanding the solubility of this compound in various solvents is paramount for its application in medicinal chemistry and materials science.

Predicted Solubility Profile of this compound

A definitive quantitative solubility profile for this compound is not extensively documented. However, a qualitative assessment can be inferred from the well-characterized solubilities of phenol and piperidine.

-

Phenol: Phenol is moderately soluble in water (approximately 8 g per 100 g of water) due to its ability to form hydrogen bonds.[1][2] It is very soluble in polar organic solvents such as alcohols, ethers, and chloroform.[3]

-

Piperidine: As a heterocyclic amine, piperidine is miscible with water and demonstrates high solubility in a wide array of organic solvents, including alcohols and ethers.[4][5][6]

Given these characteristics, this compound is anticipated to exhibit the following solubility trends:

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble | The presence of both a hydroxyl group and a nitrogen atom allows for hydrogen bonding with protic solvents. |

| Polar Aprotic | DMSO, Acetone | Soluble | The polar nature of the molecule, arising from the hydroxyl and amino groups, should facilitate dissolution in polar aprotic solvents. DMSO is an excellent solvent for a wide range of organic compounds.[7] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar functional groups will likely limit solubility in non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can typically dissolve a wide range of organic compounds, including those with moderate polarity. |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies that can be employed to quantitatively determine the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[8]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C and 37 °C to simulate ambient and physiological temperatures).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to sediment.

-

Alternatively, centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9][10]

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Spectrophotometric Method

For compounds with a suitable chromophore, UV-Vis spectrophotometry can be a rapid method for solubility determination.[11]

Protocol:

-

Standard Curve Generation:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Saturated Solution Preparation and Equilibration:

-

Follow steps 1 and 2 from the Shake-Flask Method protocol.

-

-

Sample Analysis:

-

After phase separation, withdraw a clear aliquot of the supernatant.

-

Dilute the aliquot as necessary to bring the absorbance within the range of the standard curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

-

Visualization of Related Workflows and Pathways

Conceptual Biological Signaling Pathway

Phenolic and piperidine-containing compounds are known to interact with various biological targets.[12][13] The following diagram illustrates a generalized signaling pathway that could be modulated by a molecule like this compound, potentially leading to antioxidant or anti-inflammatory effects.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. scribd.com [scribd.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijnrd.org [ijnrd.org]

Spectral Data Analysis of 3-(Piperidin-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for the organic compound 3-(Piperidin-1-yl)phenol. Due to the limited availability of published experimental spectra for this specific molecule in public databases, this document focuses on predicted spectral characteristics based on the well-established properties of its constituent functional groups: a phenol ring and a piperidine moiety. This guide is intended to assist researchers in the identification and characterization of this compound and related structures. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, detailed, generalized experimental protocols for acquiring these spectra are provided, alongside a logical workflow for spectral data interpretation visualized using a Graphviz diagram.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from typical values for substituted phenols and N-aryl piperidines.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.1 - 7.3 | t | 1H | Ar-H (H-5) |

| ~ 6.6 - 6.8 | m | 3H | Ar-H (H-2, H-4, H-6) |

| ~ 4.5 - 5.5 | br s | 1H | Ar-OH |

| ~ 3.1 - 3.3 | t | 4H | Piperidine-H (H-2', H-6') |

| ~ 1.6 - 1.8 | m | 4H | Piperidine-H (H-3', H-5') |

| ~ 1.5 - 1.6 | m | 2H | Piperidine-H (H-4') |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 155 - 157 | Ar-C (C-3, C-OH) |

| ~ 152 - 154 | Ar-C (C-1, C-N) |

| ~ 130 - 132 | Ar-C (C-5) |

| ~ 110 - 112 | Ar-C (C-4) |

| ~ 108 - 110 | Ar-C (C-6) |

| ~ 104 - 106 | Ar-C (C-2) |

| ~ 50 - 52 | Piperidine-C (C-2', C-6') |

| ~ 25 - 27 | Piperidine-C (C-3', C-5') |

| ~ 23 - 25 | Piperidine-C (C-4') |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2800 | Medium | C-H Stretch | Aliphatic (Piperidine) |

| 1600 - 1585 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1260 - 1000 | Strong | C-O Stretch | Phenol |

| 1300 - 1000 | Medium | C-N Stretch | Tertiary Amine |

| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 176 | [M-H]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol fragment) |

| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a solid organic compound like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Tune and match the proton probe.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Tune and match the carbon probe.

-

Set a wider spectral width appropriate for ¹³C nuclei.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Thin Film Method):

-

Data Acquisition:

-

Place the KBr pellet or the salt plate in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).[3]

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds, often yielding the protonated molecule [M+H]⁺.[4]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[3]

-

Detection: The separated ions are detected, and their abundance is recorded.[5]

-

Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at different m/z values. The molecular weight and fragmentation pattern can be used to elucidate the structure of the compound.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using a combination of spectroscopic techniques.

References

- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis of 3-(Piperidin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3-(Piperidin-1-yl)phenol, a valuable building block in medicinal chemistry. The document details the core methodologies, including Buchwald-Hartwig amination and a multi-step route involving demethylation, presenting reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate replication and optimization in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a phenol group and a piperidine moiety connected via a C-N bond, makes it a versatile scaffold for accessing a range of molecular targets. This guide focuses on the most prevalent and practical methods for its synthesis, providing the necessary technical details for laboratory-scale preparation.

Key Synthetic Pathways

Two principal synthetic routes to this compound are highlighted: the direct palladium-catalyzed Buchwald-Hartwig amination and a two-step approach involving the synthesis of a methoxy-protected intermediate followed by demethylation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method allows for the direct coupling of an aryl halide (or triflate) with an amine. In the context of this compound synthesis, this involves the reaction of a 3-halophenol with piperidine.

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the Pd(0) catalyst and yielding the aryl amine product.

References

An In-depth Technical Guide to the Synthesis of 3-(Piperidin-1-yl)phenol: Starting Materials and Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(Piperidin-1-yl)phenol, a key intermediate in the development of various pharmacologically active compounds. The guide details the necessary starting materials, reagents, and reaction conditions, with a focus on providing actionable data and protocols for laboratory and process chemistry applications.

Introduction

This compound is a substituted phenol derivative incorporating a piperidine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a range of bioactive molecules. The synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the crucial carbon-nitrogen bond between the phenyl and piperidine rings. This guide will focus on the most prevalent and efficient methods for achieving this synthesis: the Buchwald-Hartwig amination, nucleophilic substitution of 3-aminophenol, and a multi-step route commencing from m-nitrobenzaldehyde.

Primary Synthetic Route: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of C-N bonds, offering high yields and broad functional group tolerance.[1] This approach is the most direct and efficient pathway to this compound.

Starting Materials and Reagents

The core starting materials for this route are a 3-halophenol and piperidine. The choice of halogen on the phenol can influence reactivity, with the general trend being I > Br > Cl.

Key Components:

-

Aryl Halide: 3-Bromophenol or 3-Chlorophenol

-

Amine: Piperidine

-

Palladium Pre-catalyst: A source of Palladium(0), such as Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) or Palladium(II) acetate (Pd(OAc)₂).

-

Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Common choices include (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or ligands from the Buchwald family (e.g., XPhos, SPhos).

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for this transformation.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Experimental Protocol (Representative)

The following protocol is a representative example based on the Buchwald-Hartwig amination of similar aryl halides with secondary amines.[2]

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst (e.g., [Pd₂(dba)₃], 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

-

Under an inert atmosphere (e.g., argon or nitrogen), add the 3-halophenol (1.0 equivalent).

-

Seal the tube, and evacuate and backfill with the inert gas (this cycle should be repeated three times).

-

Add anhydrous toluene or dioxane via syringe.

-

Add piperidine (1.2 equivalents) to the reaction mixture via syringe.

-

Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl halides with piperidine, based on analogous reactions.[2][3]

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Bromophenol | [Pd₂(dba)₃] (1.5) | BINAP (3.0) | NaOtBu (1.4) | Toluene | 100 | 4 | >90 (estimated) |

| 3-Chlorophenol | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu (1.5) | Dioxane | 110 | 12 | >85 (estimated) |

Logical Workflow

Caption: Buchwald-Hartwig Amination Workflow.

Alternative Synthetic Routes

While the Buchwald-Hartwig amination is often the preferred method, alternative synthetic strategies can be valuable depending on the availability of starting materials and the desired scale of production.

Nucleophilic Substitution of 3-Aminophenol

This route involves the direct alkylation of 3-aminophenol with a suitable five-carbon dielectrophile, such as 1,5-dibromopentane. This method relies on the nucleophilicity of the amino group to form the piperidine ring in a one-pot or two-step process.

Starting Materials and Reagents:

-

Amine: 3-Aminophenol

-

Dielectrophile: 1,5-Dibromopentane or 1,5-Dichloropentane

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is typically used to neutralize the hydrohalic acid formed during the reaction.

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are common choices.

Reaction Principle:

The reaction proceeds via a double nucleophilic substitution. The amino group of 3-aminophenol first attacks one of the electrophilic carbons of the 1,5-dihalopentane. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the second electrophilic carbon to form the piperidine ring.

Caption: Nucleophilic Substitution and Cyclization Pathway.

Multi-step Synthesis from m-Nitrobenzaldehyde

A more classical, multi-step approach can be employed starting from the readily available m-nitrobenzaldehyde. This route involves a sequence of standard organic transformations.

Synthetic Sequence:

-

Reduction: The aldehyde group of m-nitrobenzaldehyde is reduced to a primary alcohol (m-nitrobenzyl alcohol) using a reducing agent such as sodium borohydride (NaBH₄).

-

Activation: The resulting alcohol is converted into a better leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate.

-

N-Alkylation: The tosylate is then reacted with piperidine in the presence of a base to form N-(m-nitrobenzyl)piperidine.

-

Nitro Group Reduction: The nitro group is reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with a metal in acidic media (e.g., Sn/HCl).

-

Diazotization and Hydrolysis: The resulting m-(piperidin-1-ylmethyl)aniline is converted to the target phenol via a Sandmeyer-type reaction. This involves diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) followed by hydrolysis of the diazonium salt.

Caption: Multi-step Synthesis from m-Nitrobenzaldehyde.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method, particularly for laboratory-scale synthesis and library generation, due to its directness and high yields. The nucleophilic substitution of 3-aminophenol offers a more classical and potentially cost-effective alternative, while the multi-step synthesis from m-nitrobenzaldehyde provides a robust, albeit longer, pathway from a common starting material. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or development program. This guide provides the foundational information for scientists and researchers to make informed decisions and to successfully implement the synthesis of this important chemical intermediate.

References

3-(Piperidin-1-yl)phenol: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the potential biological activities of 3-(Piperidin-1-yl)phenol. Based on the extensive research conducted on its close structural analogs, particularly N-propyl-3-(3-hydroxyphenyl)piperidine (3-PPP), this compound is strongly predicted to be a modulator of the dopaminergic system, with a primary affinity for the dopamine D2 receptor. This guide summarizes the anticipated pharmacological profile, presents relevant quantitative data from analogous compounds, details essential experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a hydroxyphenyl group at the 3-position of the piperidine ring has been shown to confer significant affinity and selectivity for dopamine receptors. While direct experimental data for this compound is limited in publicly available literature, its structural similarity to well-characterized compounds allows for a robust prediction of its biological activities. This guide aims to provide a comprehensive resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound.

Predicted Biological Activity: Dopamine D2 Receptor Modulation

The primary anticipated biological activity of this compound is the modulation of dopamine D2 receptors. This is based on extensive studies of its N-alkylated derivatives, which have established the 3-(3-hydroxyphenyl)piperidine moiety as crucial for high-affinity binding to these receptors.

Mechanism of Action

This compound is expected to act as an agonist at presynaptic dopamine D2 autoreceptors. Activation of these autoreceptors leads to an inhibitory effect on dopamine synthesis and release, thereby providing a negative feedback mechanism on dopaminergic neurons. The effect on postsynaptic D2 receptors is less certain and may be that of a partial agonist or an antagonist, a characteristic that can be influenced by the stereochemistry of the compound.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also modulate the activity of various ion channels, particularly inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Quantitative Data (from Analogous Compounds)

| Compound | Target | Assay Type | Value | Units | Reference |

| (±)-3-PPP | Dopamine D2 Receptor | Radioligand Binding ([³H]Spiperone) | 15 | nM (Ki) | [1] |

| (+)-3-PPP | Dopamine D2 Receptor | Radioligand Binding ([³H]Spiperone) | 10 | nM (Ki) | [1] |

| (-)-3-PPP | Dopamine D2 Receptor | Radioligand Binding ([³H]Spiperone) | 29 | nM (Ki) | [1] |

| (±)-3-PPP | Dopamine Autoreceptor | Inhibition of DOPA accumulation | 0.2 | µM (ED50) | [1] |

Other Potential Biological Activities

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers, which could be of interest in conditions associated with oxidative stress.

Cytotoxic Activity

Many piperidine derivatives have been investigated for their potential as anticancer agents. The cytotoxic potential of this compound against various cancer cell lines could be a valuable area of investigation.

Experimental Protocols

Synthesis of this compound

This is a proposed synthetic route based on established chemical reactions.

Reaction Scheme:

3-Methoxyaniline + 1,5-Dibromopentane → 1-(3-Methoxyphenyl)piperidine → this compound

Step 1: Synthesis of 1-(3-Methoxyphenyl)piperidine

-

To a solution of 3-methoxyaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

To this suspension, add 1,5-dibromopentane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-methoxyphenyl)piperidine.

Step 2: Demethylation to this compound

-

Dissolve 1-(3-methoxyphenyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add boron tribromide (BBr₃) (1.2 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Non-specific binding determinant: Haloperidol or Butaclamol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Thaw the membrane preparation and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding determinant, and membrane preparation.

-

Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (EC50 or IC50) of this compound at the dopamine D2 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Assay medium (e.g., HBSS with 20 mM HEPES).

-

Forskolin.

-

cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

-

96- or 384-well plates.

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to attach overnight.

-

On the day of the assay, replace the culture medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production).

-

Incubate for 15-30 minutes at 37 °C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value (for agonists/inverse agonists) or the shift in the agonist dose-response curve (for antagonists).

DPPH Radical Scavenging Assay (Antioxidant)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Methanol.

-

Test compound solutions at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

96-well plate and a microplate reader.

Procedure:

-

In a 96-well plate, add the test compound solutions.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549).

-

Complete cell culture medium.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plate and a microplate reader.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly those targeting the dopaminergic system. Based on robust evidence from its close analogs, it is highly likely to exhibit affinity for dopamine D2 receptors, functioning as a presynaptic autoreceptor agonist. Further investigation into its postsynaptic activity, as well as its potential antioxidant and cytotoxic effects, is warranted. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize and characterize this compound, paving the way for a deeper understanding of its pharmacological profile and therapeutic potential.

References

The Versatile Scaffold: A Technical Guide to 3-(Piperidin-1-yl)phenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(piperidin-1-yl)phenol scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of this versatile building block, focusing on its role in the design of neuropharmacological agents, particularly modulators of dopamine and sigma receptors. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of compounds derived from this core, offering detailed experimental protocols and quantitative data to support researchers in the field of drug discovery and development. The unique combination of a phenolic hydroxyl group and a basic piperidine nitrogen atom imparts favorable physicochemical properties, enabling compounds to interact with various biological targets and cross the blood-brain barrier.

The this compound Core in Neuropharmacology

The most prominent application of the this compound scaffold is in the development of ligands for central nervous system (CNS) targets. The prototypical example is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a well-studied compound that exhibits complex and stereoselective pharmacology at dopamine and sigma receptors.

Dopamine Receptor Modulation

The enantiomers of 3-PPP display remarkably different activities at dopamine D2 receptors. The (S)-(-)-enantiomer acts as an agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors, a profile that has been investigated for potential antipsychotic applications.[1][2][3] In contrast, the (R)-(+)-enantiomer behaves as a classical dopamine receptor agonist at both pre- and postsynaptic sites.[1][3] This stereoselectivity highlights the critical role of the chiral center at the 3-position of the piperidine ring in defining the pharmacological profile.

Sigma Receptor Activity

Beyond its effects on dopamine receptors, 3-PPP is also a potent sigma receptor agonist, with similar affinity for both σ1 and σ2 subtypes.[4] The (+)-enantiomer of 3-PPP is the primary contributor to this sigma receptor activity.[4] The σ1 receptor is a unique intracellular chaperone protein involved in modulating calcium signaling and cellular stress responses, making it an attractive target for various neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of this compound derivatives can be finely tuned by modifying different parts of the molecule. Key areas for modification include the piperidine nitrogen substituent, the substitution pattern on the phenyl ring, and the stereochemistry at the piperidine ring.

N-Substituent Modification

The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity. For instance, in the case of 3-PPP, the N-n-propyl group was found to be optimal for the desired dual pre- and postsynaptic dopamine receptor activity of the (S)-enantiomer.[1][3] Larger or bulkier N-substituents on the (S)-enantiomers tend to result in a more classical agonist profile at both pre- and postsynaptic receptors.[1]

Phenyl Ring Substitution

The phenolic hydroxyl group is crucial for activity, likely participating in key hydrogen bonding interactions with the target receptors. The metabolic conversion of the 3-hydroxyphenyl moiety to a 3,4-dihydroxyphenyl (catechol) structure can occur, though studies suggest this conversion is minimal and does not significantly alter the primary pharmacological profile of 3-PPP.[5]

Quantitative Biological Data

The following table summarizes the in vitro binding affinities of the enantiomers of 3-PPP and related compounds for dopamine and sigma receptors.

| Compound | N-Substituent | Stereochemistry | D2 Receptor Ki (nM) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| 3-PPP | n-Propyl | Racemic | 25 | 2.2 | 3.1 |

| (+)-3-PPP | n-Propyl | (R) | 12 | 1.8 | 2.5 |

| (-)-3-PPP (Preclamol) | n-Propyl | (S) | 48 | 20 | 15 |

Note: Data compiled from various sources. Ki values are approximate and may vary depending on the experimental conditions.

Signaling Pathways

The therapeutic effects and side-effect profiles of this compound derivatives are dictated by their engagement with specific downstream signaling pathways.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] The liberated Gβγ subunits can also modulate various ion channels and other effector proteins.[6][8]

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can dissociate and interact with various client proteins, including ion channels and kinases, to modulate a wide range of cellular processes such as calcium signaling, oxidative stress, and apoptosis.[9][10][11][12]

Experimental Protocols

Synthesis of (±)-3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP)

The synthesis of 3-PPP can be achieved through a multi-step sequence, a general outline of which is provided below. For a detailed, step-by-step protocol, please refer to the primary literature.

Detailed Protocol for N-Propylation of 3-(3-Hydroxyphenyl)piperidine:

To a solution of 3-(3-hydroxyphenyl)piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added potassium carbonate (2.0-3.0 eq). The mixture is stirred at room temperature for 30 minutes. Then, 1-bromopropane (1.1-1.5 eq) is added, and the reaction mixture is heated to 60-80 °C and monitored by TLC or LC-MS until completion. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-propylated product.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Non-specific binding determinant: Haloperidol (10 µM) or Spiperone (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Prepare dilutions of the test compounds over a range of concentrations.

-

In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein per well), radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinant.

-

Incubate the plate at room temperature or 37 °C for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry, particularly for the development of CNS-active agents. The seminal work on 3-PPP and its analogs has provided a rich understanding of the structure-activity relationships governing the modulation of dopamine and sigma receptors. The stereoselective nature of these interactions offers a compelling platform for the design of compounds with tailored pharmacological profiles. This guide has provided a comprehensive overview of the key aspects of this scaffold, including its synthesis, biological activities, and underlying signaling mechanisms, to aid researchers in their quest for novel and improved therapeutics. The detailed protocols and data presented herein serve as a practical resource for the synthesis and evaluation of new compounds based on this privileged core structure.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-PPP - Wikipedia [en.wikipedia.org]

- 5. Enantiomers of 3-(3,4-dihydroxyphenyl)- and 3-(3-hydroxyphenyl)-N-n-propylpiperidine: central pre- and postsynaptic dopaminergic effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 10. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

The Privileged Scaffold of 3-(Piperidin-1-yl)phenol: A Technical Guide to the Discovery of Novel Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(piperidin-1-yl)phenol core, and its isomeric counterpart 4-(3-hydroxyphenyl)piperidine, represent a quintessential "privileged scaffold" in modern medicinal chemistry. Compounds bearing this motif have consistently demonstrated significant biological activity, particularly as modulators of the central nervous system. Their inherent structural features, including a basic nitrogen atom and a phenolic hydroxyl group, facilitate crucial interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery of derivatives and analogs of this compound, with a focus on their synthesis, pharmacological evaluation, and the underlying signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Core Structure and Biological Significance

The this compound scaffold is a key pharmacophore in a multitude of biologically active compounds. Its significance is most pronounced in the field of opioid receptor pharmacology, where it forms the structural basis for a range of potent agonists and antagonists. The phenolic hydroxyl group is often critical for receptor binding, mimicking the tyrosine residue in endogenous opioid peptides. The piperidine ring provides a basic nitrogen atom, which is typically protonated at physiological pH, enabling ionic interactions with acidic residues in the receptor binding pocket. Furthermore, the piperidine ring offers multiple points for substitution, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Derivatives of this core structure have been extensively investigated for their analgesic, antitussive, and anti-addictive properties. The strategic modification of the piperidine nitrogen and the aromatic ring has led to the discovery of compounds with varying selectivity for mu (µ), kappa (κ), and delta (δ) opioid receptors.

Data Presentation: Pharmacological Activity of Key Derivatives

The following tables summarize the quantitative pharmacological data for representative derivatives and analogs of this compound, highlighting their affinity and functional activity at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected 4-(3-Hydroxyphenyl)piperidine Derivatives

| Compound/Derivative | N-Substituent | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |

| 1 | -CH3 | 0.77 | 40 | 4.4 | [1] |

| 2 | -CH2CH2Ph | 0.47 | 16 | 57 | [2] |

| 3 (Alvimopan) | -(CH2)3-Ph-p-COOH | 0.77 | 40 | 4.4 | [1] |

| 4 | -CH2-cyclopropyl | 1.1 | - | - | [2] |

Table 2: In Vitro Functional Activity (EC50/IC50, nM) and Efficacy (Emax, %) of Selected Derivatives

| Compound/Derivative | Assay | µ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor | Reference |

| 5 (Agonist) | [35S]GTPγS (EC50) | 53 | - | - | [2] |

| 6 (Antagonist) | [35S]GTPγS (IC50) | 1.9 | - | - | [2] |

| 7 (Ohmefentanyl Isomer) | GPI Bioassay (IC50) | - | - | - | [3] |

| 8 (Fentanyl) | GPI Bioassay (IC50) | 3.45 | - | - | [4] |

Table 3: In Vivo Analgesic Potency (ED50, mg/kg) of Selected Derivatives

| Compound/Derivative | Test | Route of Administration | Analgesic Potency (ED50, mg/kg) | Comparison to Morphine | Reference |

| Ohmefentanyl Isomer (1a) | Mouse Hot Plate | i.p. | 0.00465 | 2990x | [3] |

| Ohmefentanyl Isomer (1b) | Mouse Hot Plate | i.p. | 0.00106 | 13100x | [3] |

| Alfentanil | Rat Tail Flick | i.v. | 0.044 | 72x | [4] |

| Compound 2a | Mouse Hot Plate (55°C) | - | 3.1 | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and characterization of this compound derivatives.

Synthesis of N-Substituted 4-(3-hydroxyphenyl)piperidine Derivatives (General Procedure)

This protocol describes a common synthetic route for the N-alkylation of the 4-(3-hydroxyphenyl)piperidine core.

Materials:

-

4-(3-methoxyphenyl)piperidine

-

Appropriate alkyl or aralkyl halide (e.g., phenethyl bromide)

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Boron tribromide (BBr3)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

N-Alkylation: To a solution of 4-(3-methoxyphenyl)piperidine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (3.0 eq). Stir the suspension at room temperature for 15 minutes. Add the desired alkyl or aralkyl halide (1.2 eq) dropwise to the mixture. Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-substituted 4-(3-methoxyphenyl)piperidine.

-

O-Demethylation: Dissolve the N-substituted 4-(3-methoxyphenyl)piperidine (1.0 eq) in anhydrous DCM and cool the solution to -78°C in a dry ice/acetone bath. Add a 1M solution of BBr3 in DCM (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final N-substituted 4-(3-hydroxyphenyl)piperidine derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

[35S]GTPγS Binding Assay for Functional Activity

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR)

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

Guanosine 5'-diphosphate (GDP)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

-

Test compounds and reference agonist (e.g., DAMGO)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Multi-well plate harvester and liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target opioid receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

50 µL of assay buffer or test compound at various concentrations.

-

20 µL of cell membranes (10-20 µg of protein).

-

10 µL of GDP (final concentration 10 µM).

-

Incubate for 15-20 minutes at 30°C.

-

-

Initiation of Reaction: Add 20 µL of [35S]GTPγS (final concentration 0.1 nM) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Plot the specific binding as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mouse Tail-Flick Test for Analgesic Activity

This is a common in vivo assay to assess the antinociceptive properties of test compounds.

Materials:

-

Male ICR or Swiss Webster mice (20-25 g)

-

Tail-flick analgesia meter (with a radiant heat source)

-

Test compounds, vehicle control, and positive control (e.g., morphine)

-

Animal restraints

Procedure:

-

Acclimation: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Gently place each mouse in a restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source of the tail-flick meter. Activate the heat source and measure the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again for each mouse.

-

Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the %MPE of the test compound groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives that target opioid receptors are mediated through complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for µ- and κ-opioid receptors, as well as a typical workflow for the discovery of novel analogs.

Caption: Mu-Opioid Receptor Signaling Pathway.

Caption: Kappa-Opioid Receptor Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for "3-(Piperidin-1-yl)phenol" in a laboratory setting

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-(Piperidin-1-yl)phenol, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for the formation of carbon-nitrogen (C-N) bonds.

Reaction Principle

The synthesis of this compound is achieved through the Buchwald-Hartwig amination of 3-bromophenol with piperidine. This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand. A base is essential for the deprotonation of the amine, which facilitates the catalytic cycle. The reaction must be carried out under inert and anhydrous conditions to prevent catalyst deactivation and side reactions.

The catalytic cycle, a key signaling pathway in this transformation, involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (3-bromophenol), inserting into the carbon-bromine bond to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Piperidine coordinates to the palladium center, and the base removes a proton from the amine's nitrogen atom, forming a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst.

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Supplier/Purity |

| 3-Bromophenol | C₆H₅BrO | 173.01 | 173 mg (1.0 mmol, 1.0 equiv) | Sigma-Aldrich, 99% |

| Piperidine | C₅H₁₁N | 85.15 | 125 µL (1.2 mmol, 1.2 equiv) | Acros Organics, 99% |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg (0.02 mmol, 2 mol%) | Strem Chemicals, 98% |

| XPhos | C₃₃H₄₇P | 478.70 | 19.2 mg (0.04 mmol, 4 mol%) | Combi-Blocks, 98% |

| Sodium tert-butoxide | NaOtBu | 96.10 | 135 mg (1.4 mmol, 1.4 equiv) | Alfa Aesar, 97% |

| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | Dried over Na/benzophenone |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed for extraction | ACS grade |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed for workup | Laboratory prepared |

| Brine | NaCl | 58.44 | As needed for workup | Laboratory prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed for drying | ACS grade |

| Silica Gel | SiO₂ | 60.08 | For column chromatography | 230-400 mesh |

| Hexane | C₆H₁₄ | 86.18 | For column chromatography | ACS grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For column chromatography | ACS grade |

Equipment

-

Schlenk flask (50 mL) or a flame-dried round-bottom flask with a condenser and septum

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Standard laboratory glassware (syringes, needles, separatory funnel, rotary evaporator, etc.)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure

-

Reaction Setup:

-

To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.2 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) under a counterflow of argon.

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Add anhydrous toluene (5 mL) to the flask via syringe.

-

Add 3-bromophenol (173 mg, 1.0 mmol) to the mixture.

-

Finally, add piperidine (125 µL, 1.2 mmol) to the reaction mixture via syringe.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-